2,5-Diacetoxytoluene

説明

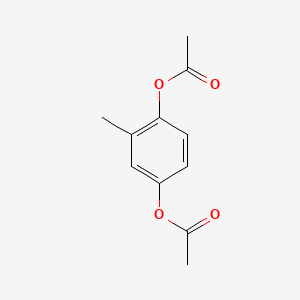

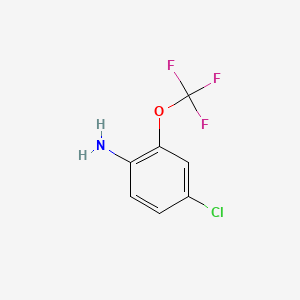

2,5-Diacetoxytoluene is a chemical compound with the formula C11H12O4 . It has a molecular weight of 208.2106 .

Molecular Structure Analysis

The molecular structure of 2,5-Diacetoxytoluene consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H12O4/c1-7-6-10(14-8(2)12)4-5-11(7)15-9(3)13/h4-6H,1-3H3 .科学的研究の応用

1. Natural Product Assembly and Reactivity Control

1,2-Diacetals, a category that includes compounds like 2,5-Diacetoxytoluene, are used extensively in natural product assembly. These compounds serve as selective protection agents for 1,2-diols or alpha-hydroxy acids. Their rigid structural motifs enable enantiotopic recognition and desymmetrization methods, aiding in chiral memory applications. Additionally, 1,2-Diacetals are crucial for controlling reactivity in oligosaccharide synthesis. They are often more stable than five-ring acetonides and enhance the crystallinity of products. Their favorable NMR parameters facilitate structural assignment, particularly during asymmetric reaction processes (Ley & Polara, 2007).

2. Bio-Based Polyester Monomer Production

2,5-Diacetoxytoluene derivatives, such as 2,5-furandicarboxylic acid (FDCA), are gaining attention in the catalyst and polyester industries due to their unique chemical structure and wide raw material source. FDCA serves as a potential replacement for terephthalic acid monomers in poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) production, providing a pathway to biomass-based polyesters. This advancement opens new opportunities for replacing or partially replacing petroleum-based polyesters (Zhang et al., 2015).

3. Greener Esterification Processes

The preparation of 2,5-diacetyl-isosorbide from bio-based substances like isosorbide and acetic acid has been studied for greener conditions. These investigations include examining the influence of solvent, catalyst, and reactant ratio on isosorbide conversion and selectivity. Findings suggest that conventional solvents like toluene can be substituted with greener alternatives, and homogeneous acid catalysts can be replaced with heterogeneous catalysts, facilitating the isolation of desired products. This approach is significant for producing precursors for drugs like vasodilatory isosorbide-5-nitrate (Inayat et al., 2018).

4. Light-Harvesting Applications

Compounds related to 2,5-Diacetoxytoluene have been studied for their excited-state and photoelectrochemical behavior, particularly in the field of light-harvesting. For example, the oligophenyleneethynylene coupled with pyrene demonstrates altered absorption and emission properties when red-shifted, indicating potential applications in light-harvesting technologies (Matsunaga et al., 2008).

5. Catalytic Production of Biobased Polyesters

Biobased polyesters, using building blocks like 2,5-bis(hydroxymethyl)furan, which is structurally similar to 2,5-Diacetoxytoluene, have been synthesized enzymatically with various diacid ethyl esters. This process results in novel biobased furan polyesters with significant molecular weights, offering an eco-friendly alternative to traditional polyester synthesis. The physical properties of these furan-based polyesters and their potential applications in sustainable materials have been thoroughly explored (Jiang et al., 2014).

6. Synthesis of Bicyclic Ketones

The Diels-Alder reaction, involving compounds like 2,5-dihydrotoluene, can produce various bicyclic ketones. This reaction demonstrates the versatility of 2,5-dihydrotoluene derivatives in synthesizing complex organic molecules, which can be utilized as precursors in various chemical syntheses (Alfaro et al., 1974).

7. Photo-assisted Selective Oxidation

The photo-assisted selective oxidation of 5-hydroxymethylfurfural by manganese (IV) oxide nanorods to produce compounds like 2,5-diformylfuran under ambient conditions has been explored. This process represents an innovative approach in the valorization of renewable resources, contributing to the development of value-added chemicals from biomass (Giannakoudakis et al., 2019).

8. Aerobic Oxidation Catalysts

The efficient aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using supported Ru catalysts highlights the potential of 2,5-Diacetoxytoluene derivatives in industrial applications. This process emphasizes the catalyst's superior performance and selectivity, contributing significantly to the field of biomass conversion and sustainable chemistry (Nie et al., 2013).

9. Biocatalytic Production of FDCA

The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from compounds related to 2,5-Diacetoxytoluene has gained attention for its potential in creating sustainable alternatives to petroleum-derived chemicals. This process leverages the advantages of biocatalysis, such as mild reaction conditions and high selectivity, to produce FDCA, a key component in bio-based polymers (Yuan et al., 2019).

Safety And Hazards

When handling 2,5-Diacetoxytoluene, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(4-acetyloxy-3-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-10(14-8(2)12)4-5-11(7)15-9(3)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZVIVNLNXNLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400448 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diacetoxytoluene | |

CAS RN |

717-27-1 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)

![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

![Pyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B1587055.png)

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)